4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one
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Overview
Description
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one is a synthetic compound with the molecular formula C11H19NO. It is characterized by a cyclohexanone core substituted with a methyl group and a pyrrolidinyl group.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neurotransmitter systems, particularly dopamine and norepinephrine .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other synthetic cathinones, potentially inhibiting the uptake of dopamine and norepinephrine .
Biochemical Pathways
Based on its potential interaction with dopamine and norepinephrine, it could influence pathways related to these neurotransmitters .
Result of Action
Based on its potential interaction with dopamine and norepinephrine, it could potentially influence neuronal activity and neurotransmission .
Preparation Methods
The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a methylating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic or basic catalysts can be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods are optimized for large-scale production and often incorporate advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions include oxidized or reduced derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Comparison with Similar Compounds
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Known for its stimulant properties, this compound shares structural similarities but differs in its pharmacological profile.
4-(1-Pyrrolidinyl)piperidine: This compound is used in the synthesis of various analogs and has distinct chemical properties compared to this compound
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(12-8-2-3-9-12)6-4-10(13)5-7-11/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWITMYZZGAILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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